molecular formula C9H12FNO B6178589 [4-(2-aminoethyl)-2-fluorophenyl]methanol CAS No. 2758001-88-4

[4-(2-aminoethyl)-2-fluorophenyl]methanol

Cat. No. B6178589
CAS RN: 2758001-88-4
M. Wt: 169.2
InChI Key:
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Description

4-(2-Aminoethyl)-2-fluorophenylmethanol, also known as AEFM, is a compound used in scientific research and laboratory experiments. It is a colorless, volatile liquid with a sweet odor and is soluble in water and organic solvents. AEFM is a derivative of phenol and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

[4-(2-aminoethyl)-2-fluorophenyl]methanol is used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, drug metabolism, and protein-protein interactions. It has also been used in studies of the pharmacokinetics of drugs, as well as in structural studies of proteins and nucleic acids. This compound is also used in studies of the effects of environmental pollutants on living organisms.

Mechanism of Action

[4-(2-aminoethyl)-2-fluorophenyl]methanol is believed to act as an inhibitor of enzymes involved in metabolism and protein-protein interactions. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been found to interact with proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. In addition, this compound has been found to act as an agonist of the G-protein coupled receptor, which can lead to a variety of physiological effects, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The use of [4-(2-aminoethyl)-2-fluorophenyl]methanol in laboratory experiments has several advantages. It is easy to synthesize, and is readily available. In addition, it is stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. This compound is a volatile compound, and must be handled with care. In addition, it can cause irritation to the skin and eyes, and should be handled with protective equipment.

Future Directions

There are a number of potential future directions for research involving [4-(2-aminoethyl)-2-fluorophenyl]methanol. One potential direction is to further explore its effects on cytochrome P450 enzymes and protein-protein interactions. In addition, further research could be conducted on its effects on drug metabolism and pharmacokinetics. Finally, further research could be conducted on its effects on environmental pollutants and their effects on living organisms.

Synthesis Methods

[4-(2-aminoethyl)-2-fluorophenyl]methanol can be synthesized from 4-fluorophenol and ethylenediamine in an acid-catalyzed reaction. The reaction is conducted in an inert atmosphere and proceeds in two steps. First, the 4-fluorophenol is reacted with ethylenediamine to form a Schiff base. The Schiff base is then hydrolyzed, producing this compound. This method is simple and efficient, and yields a high purity product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(2-aminoethyl)-2-fluorophenyl]methanol involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminoethanol", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzaldehyde in a suitable solvent (e.g. ethanol)", "Step 2: Add 2-aminoethanol to the reaction mixture and stir at room temperature for several hours", "Step 3: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. dichloromethane)", "Step 5: Purify the product by column chromatography or recrystallization" ] }

CAS RN

2758001-88-4

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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